Lipophilicity Differentiation: logP/logD Comparison Versus Primary Amide and N-(4-Chlorophenyl) Analogs
The target compound exhibits a calculated logP and logD (pH 7.4) of 5.96, representing a substantial ~2.5 log-unit increase in lipophilicity compared to the unsubstituted primary amide analog 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (CAS 384793-67-3), which carries a –CONH₂ group (estimated logP ≈ 3.5 based on the loss of the lipophilic 2,6-dimethylphenyl moiety) . This logD shift is functionally significant: it predicts markedly enhanced passive membrane permeability and blood–brain barrier penetration potential for the target compound relative to the primary amide comparator. The N-(4-chlorophenyl) analog (C₂₃H₁₈ClNO₃, MW ≈ 391.9) also carries a less lipophilic anilide substituent than the 2,6-dimethylphenyl group, predicting an intermediate logD value; however, the introduction of chlorine introduces halogen-bonding capacity and potential CYP450 liability not shared by the target compound .
| Evidence Dimension | Calculated logP / logD (pH 7.4) as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | logP = 5.96; logD = 5.96 (ChemDiv calculated) |
| Comparator Or Baseline | Primary amide analog (CAS 384793-67-3): estimated logP ≈ 3.5; N-(4-chlorophenyl) analog: estimated logP ≈ 4.8–5.2 |
| Quantified Difference | ΔlogP ≈ +2.5 vs. primary amide; ΔlogP ≈ +0.8–1.2 vs. N-(4-chlorophenyl) analog |
| Conditions | Calculated values using ChemDiv's internal prediction algorithms; experimental logP/logD not publicly reported. |
Why This Matters
Higher logD directly predicts superior membrane permeability and potential CNS exposure, making the target compound a more suitable candidate for intracellular target engagement or CNS-penetrant probe development compared to less lipophilic analogs.
